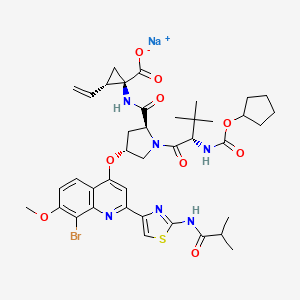

Faldaprevir sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

1215856-44-2 |

|---|---|

Molecular Formula |

C40H48BrN6NaO9S |

Molecular Weight |

891.8 g/mol |

IUPAC Name |

sodium trans-(1R,2S)-1-[[(2S,4R)-4-[8-bromo-7-methoxy-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-1-[(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-2-ethenylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C40H49BrN6O9S.Na/c1-8-21-17-40(21,36(51)52)46-34(49)27-15-23(18-47(27)35(50)32(39(4,5)6)44-38(53)56-22-11-9-10-12-22)55-29-16-25(26-19-57-37(43-26)45-33(48)20(2)3)42-31-24(29)13-14-28(54-7)30(31)41;/h8,13-14,16,19-23,27,32H,1,9-12,15,17-18H2,2-7H3,(H,44,53)(H,46,49)(H,51,52)(H,43,45,48);/q;+1/p-1/t21-,23-,27+,32-,40-;/m1./s1 |

InChI Key |

JYIOGGWFNHGWMN-CWNXUBRBSA-M |

Isomeric SMILES |

CC(C)C(=O)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)O[C@@H]4C[C@H](N(C4)C(=O)[C@H](C(C)(C)C)NC(=O)OC5CCCC5)C(=O)N[C@@]6(C[C@H]6C=C)C(=O)[O-].[Na+] |

Canonical SMILES |

CC(C)C(=O)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)OC4CC(N(C4)C(=O)C(C(C)(C)C)NC(=O)OC5CCCC5)C(=O)NC6(CC6C=C)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Faldaprevir Sodium: A Deep Dive into its Mechanism of Action Against Hepatitis C Virus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Faldaprevir, a potent, second-generation, non-covalent competitive inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, represents a significant advancement in the development of direct-acting antiviral agents.[1][2] This technical guide provides a comprehensive overview of the molecular mechanism by which faldaprevir disrupts HCV replication. It delves into the specifics of its interaction with the viral protease, presents key quantitative data on its inhibitory activity, and outlines the experimental protocols used to elucidate its mechanism. Visualizations of the HCV replication cycle, faldaprevir's point of intervention, and a typical experimental workflow are provided to facilitate a deeper understanding of its function and evaluation.

Introduction to Faldaprevir and the HCV NS3/4A Protease Target

Faldaprevir (formerly BI 201335) is a peptidomimetic inhibitor that specifically targets the HCV NS3/4A serine protease.[1] This enzyme is a crucial component of the viral replication machinery, responsible for the proteolytic processing of the HCV polyprotein into mature non-structural (NS) proteins (NS4A, NS4B, NS5A, and NS5B).[2] The proper functioning of these NS proteins is essential for the formation of the viral replication complex.[3] By inhibiting the NS3/4A protease, faldaprevir effectively blocks the viral life cycle, leading to a rapid decline in HCV RNA levels.[1] Faldaprevir exhibits potent activity against HCV genotypes 1a and 1b.[4]

Mechanism of Action: Inhibition of the NS3/4A Protease

Faldaprevir functions as a highly selective and potent, non-covalent, competitive inhibitor of the HCV NS3/4A protease. Its chemical structure allows it to bind to the active site of the NS3 protease, preventing the natural substrate (the HCV polyprotein) from accessing the catalytic triad (Ser139, His57, and Asp81).[5] This non-covalent interaction is characterized by high affinity and specificity, leading to potent inhibition of the enzyme's function. The inhibition of polyprotein processing disrupts the formation of the viral replication complex, thereby halting the production of new viral RNA.[3]

Quantitative Analysis of Faldaprevir's Inhibitory Activity

The potency of faldaprevir has been quantified through various in vitro assays, including enzymatic assays to determine the inhibition constant (Ki) and 50% inhibitory concentration (IC50), and cell-based replicon assays to measure the 50% effective concentration (EC50).

| Parameter | HCV Genotype | Value (nM) | Assay Type |

| Ki | 1a | 2.6 | NS3/4A Protease Enzymatic Assay |

| 1b | 2.0 | NS3/4A Protease Enzymatic Assay | |

| IC50 | Not Specified | Sub-micromolar | Biochemical Assay |

| EC50 | 1a | 6.5 | HCV Replicon Assay |

| 1b | 3.1 | HCV Replicon Assay |

Data compiled from multiple sources.[1][4][6]

Experimental Protocols

The following sections outline the general methodologies for the key experiments used to characterize the mechanism of action of faldaprevir.

NS3/4A Protease Inhibition Assay

This assay directly measures the ability of faldaprevir to inhibit the enzymatic activity of the purified HCV NS3/4A protease.

Objective: To determine the Ki and IC50 values of faldaprevir against HCV NS3/4A protease.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant HCV NS3/4A protease is expressed and purified. A synthetic peptide substrate containing a cleavage site for the protease and labeled with a fluorophore and a quencher (FRET substrate) is used.[7]

-

Assay Reaction: The assay is typically performed in a 96- or 384-well plate format.

-

A reaction buffer containing buffer salts (e.g., 50 mM Tris-HCl, pH 7.5), dithiothreitol (DTT), and a detergent is prepared.[7]

-

Serial dilutions of faldaprevir are added to the wells.

-

The NS3/4A protease is added to the wells and incubated with the inhibitor.

-

The reaction is initiated by the addition of the FRET substrate.

-

-

Data Acquisition: The fluorescence intensity is monitored over time using a fluorescence plate reader. Cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Data Analysis: The rate of the enzymatic reaction is calculated from the change in fluorescence over time. The IC50 value is determined by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.

HCV Replicon Assay

This cell-based assay measures the ability of faldaprevir to inhibit HCV RNA replication within human liver cells.

Objective: To determine the EC50 value of faldaprevir in a cellular context.

Methodology:

-

Cell Culture: Huh-7 human hepatoma cells harboring a subgenomic HCV replicon are used.[8][9] These replicons contain the HCV non-structural genes necessary for replication and a reporter gene, such as luciferase.[8][10]

-

Compound Treatment:

-

Replicon-containing cells are seeded in 96- or 384-well plates.

-

Serial dilutions of faldaprevir are added to the cells.

-

The cells are incubated for a period of time (e.g., 48-72 hours) to allow for HCV replication and the effect of the inhibitor to manifest.[8]

-

-

Reporter Gene Assay:

-

After incubation, the cells are lysed.

-

The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer. The reporter signal is directly proportional to the level of HCV RNA replication.

-

-

Data Analysis: The EC50 value is determined by plotting the reporter signal against the inhibitor concentration and fitting the data to a dose-response curve. A cytotoxicity assay is often performed in parallel to ensure that the observed reduction in replication is not due to general cellular toxicity.

Resistance to Faldaprevir

As with other direct-acting antiviral agents, the emergence of resistance-associated variants (RAVs) is a potential limitation to the efficacy of faldaprevir. The primary resistance mutations associated with faldaprevir treatment occur in the NS3 protease region.

These mutations can reduce the susceptibility of the virus to faldaprevir.[7] The D168V mutation has been shown to confer a greater reduction in faldaprevir sensitivity compared to the R155K mutation.[7]

Conclusion

Faldaprevir is a highly potent and selective inhibitor of the HCV NS3/4A protease, a critical enzyme in the viral replication cycle. Its mechanism of action, characterized by non-covalent, competitive inhibition, leads to a significant reduction in HCV replication at nanomolar concentrations. The quantitative data from enzymatic and cell-based assays confirm its potent antiviral activity against clinically relevant HCV genotypes. While the emergence of resistance mutations is a consideration, faldaprevir's well-defined mechanism of action has been instrumental in the development of effective combination therapies for chronic hepatitis C infection. Although Boehringer Ingelheim discontinued its development due to the availability of even more effective treatments, the study of faldaprevir has provided valuable insights into the inhibition of HCV and the principles of direct-acting antiviral therapy.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Approach to Develop New and Potent Inhibitors for the Simultaneous Inhibition of Protease and Helicase Activities of HCV NS3/4A Protease: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

Faldaprevir Sodium: A Technical Guide to a Second-Generation HCV NS3/4A Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Faldaprevir (formerly BI 201335) is a potent, second-generation, non-covalent competitive inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1][2] Essential for viral replication, the NS3/4A protease is a prime target for direct-acting antiviral (DAA) therapies.[3] This document provides a comprehensive technical overview of faldaprevir, including its mechanism of action, chemical properties, in vitro and in vivo activity, pharmacokinetic profile, clinical efficacy, and resistance development. Detailed methodologies for key experimental assays used in its characterization are also presented, alongside graphical representations of relevant biological pathways and experimental workflows. Although development of faldaprevir was discontinued due to the rapid evolution of even more effective HCV treatments, the data and methodologies associated with its development remain a valuable resource for researchers in antiviral drug discovery.[4]

Introduction to Faldaprevir and its Target: The HCV NS3/4A Protease

Hepatitis C is a liver disease caused by the hepatitis C virus, a single-stranded RNA virus.[5] The HCV genome is translated into a large polyprotein precursor of approximately 3,000 amino acids, which requires processing by both host and viral proteases to yield mature structural and non-structural (NS) proteins.[6][7] The NS3/4A serine protease, a heterodimeric complex of the NS3 protease domain and its NS4A cofactor, is responsible for four of these cleavages and is absolutely essential for viral replication.[3][8] This makes it a highly attractive target for antiviral drug development.[3]

Faldaprevir is a peptidomimetic, macrocyclic inhibitor that binds to the active site of the NS3/4A protease, blocking its function and thereby preventing viral polyprotein processing and subsequent replication.[2][9] It was developed by Boehringer Ingelheim and reached Phase III clinical trials.[4]

Chemical and Physical Properties

Faldaprevir is a complex molecule with the following key identifiers:

| Property | Value |

| Chemical Name | (1R,2S)-1-[[(2S,4R)-4-[8-bromo-7-methoxy-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-1-[(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-2-ethenylcyclopropane-1-carboxylic acid[10] |

| Molecular Formula | C₄₀H₄₉BrN₆O₉S[10][11] |

| Molecular Weight | 869.82 g/mol [10][11] |

| CAS Number | 801283-95-4[10] |

Mechanism of Action and In Vitro Activity

Faldaprevir acts as a non-covalent, competitive inhibitor of the HCV NS3/4A protease.[9] Its potent antiviral activity has been demonstrated in various in vitro assays.

Enzymatic Inhibition

Faldaprevir exhibits potent inhibition of the NS3/4A protease from multiple HCV genotypes, with particularly high efficacy against genotypes 1a and 1b.[1]

| Parameter | Genotype 1a | Genotype 1b |

| Ki (nM) | 2.6[1] | 2.0[1] |

Cell-Based Replicon Assays

In cell-based HCV replicon systems, which mimic viral replication in cultured cells, faldaprevir effectively inhibits HCV RNA replication.[2][12]

| Parameter | Genotype 1a | Genotype 1b |

| EC₅₀ (nM) | 6.5[2][12] | 3.1[2][12] |

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies in healthy volunteers and patients with HCV have characterized the absorption, distribution, metabolism, and excretion of faldaprevir.

Pharmacokinetic Parameters (Single and Multiple Dosing)

| Parameter | Single Dose (4-1200 mg) | Multiple Doses (20-240 mg/day) |

| Tmax (median, h) | 4.0 - 14.0[13] | 2 - 6[14] |

| t₁/₂ (mean, h) | 15.5 - 39.2[13] | 20 - 30[14][15] |

| Cmax (gMean, ng/mL) | 3.57 - 16500[13] | 99 - 5360[15] |

| AUC₀₋ᵢₙf / AUCτ,ss (gMean, h*ng/mL) | 254 - 402000[13] | 1740 - 50100[15] |

| Accumulation Ratio | N/A | 2.8 - 3.1[15] |

| Urinary Excretion | < 0.1% of dose[13] | ~0.1%[14] |

Note: Faldaprevir exhibits greater than dose-proportional increases in exposure.[13][15]

Clinical Efficacy

Faldaprevir was evaluated in numerous clinical trials, both in combination with pegylated interferon and ribavirin (PegIFN/RBV) and in interferon-free regimens.

Faldaprevir in Combination with PegIFN/RBV

| Trial / Patient Population | Faldaprevir Regimen | SVR Rate | Placebo + PegIFN/RBV SVR Rate |

| STARTVerso1 & 2 (Treatment-Naïve) | 120mg or 240mg + PegIFN/RBV | 72-73% (SVR12)[16] | 52%[17] |

| STARTVerso1 & 2 (Treatment-Naïve, Asian sub-analysis) | 120mg or 240mg + PegIFN/RBV | 88% (SVR12)[17] | 62%[17] |

| STARTVerso3 (Treatment-Experienced Relapsers) | Faldaprevir + PegIFN/RBV | 70% (SVR)[16] | N/A |

| STARTVerso3 (Treatment-Experienced Partial Responders) | Faldaprevir + PegIFN/RBV | up to 58% (SVR)[16] | N/A |

| STARTVerso3 (Treatment-Experienced Null Responders) | Faldaprevir + PegIFN/RBV | up to 33% (SVR)[16] | N/A |

| STARTVerso4 (HCV/HIV Co-infected) | Faldaprevir + PegIFN/RBV | 74% (SVR4)[16] | N/A |

Faldaprevir in Interferon-Free Regimens

| Trial | Faldaprevir Regimen | SVR Rate |

| SOUND-C2 (Genotype 1) | Faldaprevir + Deleobuvir ± Ribavirin | 52-69% (SVR12)[2] |

Resistance to Faldaprevir

As with other DAAs, treatment with faldaprevir can lead to the selection of resistance-associated variants (RAVs).

| Genotype | Predominant Resistance-Associated Variants | Fold-Change in Faldaprevir Sensitivity (in vitro) |

| Genotype 1a | R155K[12][18] | 130 to 520-fold reduction[12] |

| Genotype 1b | D168V[12][18] | 1,800-fold reduction[18] |

The D168V mutation generally shows lower fitness than R155K in the absence of the drug.[18] Baseline polymorphisms at these positions are rare (<1%).

Experimental Protocols

The characterization of faldaprevir relied on key in vitro assays. The following are detailed methodologies for these experiments.

HCV NS3/4A Protease Inhibition Assay (FRET-based)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the NS3/4A protease using a synthetic substrate that fluoresces upon cleavage.

Principle: A peptide substrate is designed with a fluorescence resonance energy transfer (FRET) pair, consisting of a donor fluorophore (e.g., 5-FAM) and a quencher molecule (e.g., QXL™ 520), separated by the NS3/4A cleavage sequence.[3] In the intact peptide, the quencher suppresses the donor's fluorescence. Upon cleavage by the NS3/4A protease, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.[3]

Methodology:

-

Reagents and Materials:

-

Recombinant HCV NS3/4A protease (wild-type or mutant).[12]

-

Fluorogenic FRET peptide substrate (e.g., Ac-Glu-Glu-Val-Val-Ala-Cys-AMC or a 5-FAM/QXL™520 labeled peptide).[3][12]

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, 10 mM DTT).[12]

-

Test compound (Faldaprevir) serially diluted in DMSO.

-

384-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Add assay buffer to the wells of the microplate.

-

Add serial dilutions of faldaprevir or DMSO (as a negative control) to the wells.

-

Add the recombinant NS3/4A protease to each well and incubate for a pre-determined time at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the FRET peptide substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm for 5-FAM) over time.[3]

-

-

Data Analysis:

-

Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a four-parameter logistic equation.

-

Cell-Based HCV Replicon Assay

This assay assesses the antiviral activity of a compound on HCV RNA replication within a cellular context.

Principle: HCV subgenomic replicons are RNA molecules that can autonomously replicate in a human hepatoma cell line (e.g., Huh-7).[8] These replicons contain the HCV non-structural proteins necessary for replication (NS3 to NS5B) but lack the structural proteins, making them non-infectious.[8] A reporter gene, such as luciferase or secreted alkaline phosphatase (SEAP), and/or a selectable marker like the neomycin resistance gene, is often included in the replicon construct. The level of reporter gene expression directly correlates with the level of HCV RNA replication.

Methodology:

-

Reagents and Materials:

-

Huh-7 cells stably harboring an HCV replicon with a reporter gene (e.g., Renilla luciferase).

-

Cell culture medium (e.g., DMEM) with supplements.

-

Test compound (Faldaprevir) serially diluted in DMSO.

-

384-well cell culture plates.

-

Reagents for the reporter gene assay (e.g., luciferase substrate).

-

Reagents for a cytotoxicity assay (e.g., Calcein AM).

-

Luminometer and fluorescence plate reader.

-

-

Procedure:

-

Seed the stable replicon-containing Huh-7 cells into 384-well plates and allow them to adhere.

-

Add serial dilutions of faldaprevir to the wells. Include wells with DMSO only (negative control) and a known potent HCV inhibitor (positive control).

-

Incubate the plates for 3 days at 37°C in a CO₂ incubator.

-

After incubation, perform a multiplex assay to measure both antiviral activity and cytotoxicity in the same well.

-

For antiviral activity, lyse the cells and add the luciferase substrate, then measure the luminescence.

-

For cytotoxicity, add a reagent like Calcein AM and measure the fluorescence.

-

-

Data Analysis:

-

Normalize the reporter signal (e.g., luminescence) to the cytotoxicity signal for each well.

-

Calculate the percentage of inhibition of replication for each faldaprevir concentration relative to the controls.

-

Plot the percentage of inhibition against the logarithm of the drug concentration and determine the EC₅₀ value using non-linear regression.

-

Similarly, determine the CC₅₀ (50% cytotoxic concentration) from the cytotoxicity data.

-

Calculate the selectivity index (SI) as CC₅₀ / EC₅₀.

-

Visualizations

HCV Polyprotein Processing and the Role of NS3/4A

Caption: HCV polyprotein processing by host and viral proteases.

Faldaprevir's Mechanism of Action

Caption: Faldaprevir inhibits HCV polyprotein cleavage.

Experimental Workflow for Inhibitor Screening

Caption: Workflow for screening HCV NS3/4A protease inhibitors.

Conclusion

Faldaprevir is a well-characterized, potent inhibitor of the HCV NS3/4A protease that demonstrated significant clinical efficacy, particularly for patients with genotype 1 HCV infection. While its development was halted, the extensive data gathered on its mechanism, pharmacokinetics, and clinical performance, along with the detailed methodologies for its evaluation, provide a valuable framework for ongoing and future antiviral research. The challenges of resistance development associated with faldaprevir also underscore the importance of combination therapies and the continuous need for novel agents targeting different viral processes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. eurogentec.com [eurogentec.com]

- 4. Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental models for hepatitis C virus (HCV): New opportunities for combating hepatitis C | Annals of Hepatology [elsevier.es]

- 6. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 8. journals.asm.org [journals.asm.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Advancing high-throughput anti-HCV drug screening: a novel dual-reporter HCV replicon model with real-time monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]

- 15. karger.com [karger.com]

- 16. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Establishment of a cell-based assay system for hepatitis C virus serine protease and its primary applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubcompare.ai [pubcompare.ai]

The Early Discovery and Development of Faldaprevir Sodium: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faldaprevir, also known as BI 201335, emerged as a potent, second-generation, non-covalent inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1][2] Developed by Boehringer Ingelheim, it represented a significant advancement over first-generation protease inhibitors, with improved potency and a more favorable side-effect profile.[1] Faldaprevir was investigated for the treatment of chronic HCV genotype 1 infection, both as part of a triple therapy with pegylated interferon and ribavirin, and in interferon-free regimens with other direct-acting antiviral agents such as the NS5B polymerase inhibitor deleobuvir.[1][3] Although its development was ultimately halted in 2014 due to the advent of even more effective HCV treatments, the journey of Faldaprevir from discovery to late-stage clinical trials offers a valuable case study in modern antiviral drug development.[3] This technical guide provides a detailed overview of the early discovery and development of Faldaprevir sodium, with a focus on its mechanism of action, key experimental data, and methodologies.

Mechanism of Action: Targeting HCV Replication

Faldaprevir is a direct-acting antiviral agent that specifically targets the HCV NS3/4A protease.[3][4] This enzyme is a serine protease crucial for the replication of the virus.[5] The HCV genome is translated into a single large polyprotein that must be cleaved into individual functional proteins. The NS3/4A protease is responsible for four of these critical cleavages.[6] By inhibiting this enzyme, Faldaprevir prevents the maturation of viral proteins, thereby halting viral replication.[5] Faldaprevir is a non-covalent inhibitor, meaning it does not form a permanent bond with the enzyme.[2]

Below is a diagram illustrating the HCV polyprotein processing and the role of the NS3/4A protease.

Preclinical Development

The preclinical development of Faldaprevir involved a series of in vitro and in vivo studies to characterize its antiviral activity, selectivity, and pharmacokinetic profile.

In Vitro Potency and Selectivity

Faldaprevir demonstrated potent inhibitory activity against HCV genotypes 1a and 1b. Its selectivity was established by testing against other proteases.

| Parameter | HCV Genotype 1a | HCV Genotype 1b | Other Genotypes (2-6) | Human Leukocyte Elastase | Cathepsin B |

| Ki (nM) | 2.6 | 2.0 | 2 - 230 | No measurable inhibition | Very weak inhibitor |

| EC50 (nM) | 6.5 | 3.1 | - | - | - |

| Table 1: In Vitro Potency and Selectivity of Faldaprevir[4][7][8] |

Experimental Protocol: HCV NS3/4A Protease Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of Faldaprevir against the HCV NS3/4A protease.

Methodology:

-

Enzyme and Substrate: Recombinant HCV NS3/4A protease and a synthetic peptide substrate with a fluorescent reporter group were used.

-

Assay Buffer: The assay was performed in a buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM DTT, and 0.1% n-octyl-β-D-glucopyranoside.

-

Procedure:

-

The NS3/4A protease was pre-incubated with varying concentrations of Faldaprevir for 15 minutes at room temperature.

-

The reaction was initiated by the addition of the fluorescently labeled substrate.

-

The rate of substrate cleavage was monitored by measuring the increase in fluorescence over time using a fluorescence plate reader.

-

-

Data Analysis: The initial reaction velocities were plotted against the substrate concentration, and the Ki value was determined by competitive inhibition models using appropriate software.

ADME Profile

Faldaprevir exhibited a favorable absorption, distribution, metabolism, and excretion (ADME) profile in preclinical studies.

| Parameter | Result |

| Caco-2 Permeability (A-to-B) | Good |

| Efflux Ratio (B-to-A / A-to-B) | 1 |

| Human Liver Microsome Stability | Low metabolic clearance |

| Plasma Protein Binding (Human) | 99.6% |

| Table 2: Preclinical ADME Profile of Faldaprevir[4][8] |

Experimental Protocol: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of Faldaprevir.

Methodology:

-

Cell Culture: Caco-2 cells were cultured on permeable Transwell inserts for 21 days to form a differentiated monolayer.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

-

Procedure:

-

The integrity of the Caco-2 cell monolayer was confirmed by measuring the transepithelial electrical resistance (TEER).

-

Faldaprevir (at a concentration of 10 µM) was added to the apical (A) side of the monolayer.

-

Samples were collected from the basolateral (B) side at various time points (e.g., 30, 60, 90, and 120 minutes).

-

To determine the efflux ratio, the experiment was also performed in the reverse direction (B to A).

-

-

Analysis: The concentration of Faldaprevir in the collected samples was quantified by LC-MS/MS. The apparent permeability coefficient (Papp) was calculated.

Experimental Protocol: Liver Microsome Stability Assay

Objective: To evaluate the metabolic stability of Faldaprevir in the liver.

Methodology:

-

Incubation Mixture: Faldaprevir (1 µM) was incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4) at 37°C.

-

Reaction Initiation: The metabolic reaction was initiated by the addition of an NADPH-regenerating system.

-

Time Points: Aliquots were taken at 0, 5, 15, 30, and 60 minutes.

-

Reaction Termination: The reaction was stopped by the addition of ice-cold acetonitrile.

-

Analysis: The remaining concentration of Faldaprevir at each time point was determined by LC-MS/MS. The in vitro half-life and intrinsic clearance were then calculated.

Clinical Development

Faldaprevir progressed through Phase I, II, and III clinical trials, demonstrating promising efficacy and safety.

The workflow for the clinical development of an antiviral drug like Faldaprevir is depicted below.

Phase II and III Clinical Trials

Several key clinical trials evaluated the efficacy and safety of Faldaprevir in combination with other antiviral agents.

| Trial | Phase | Patient Population | Treatment Regimen | Key Finding (SVR12 Rate) |

| SILEN-C1 | IIb | Treatment-naïve, HCV genotype 1 | Faldaprevir + PegIFN/RBV | 72-84% in Faldaprevir arms vs. 56% in placebo arm |

| SOUND-C2 | IIb | Treatment-naïve, HCV genotype 1 | Faldaprevir + Deleobuvir +/- RBV (Interferon-free) | 52-69% in ribavirin-containing arms |

| STARTVerso1 | III | Treatment-naïve, HCV genotype 1 | Faldaprevir + PegIFN/RBV | 79-80% in Faldaprevir arms vs. 52% in placebo arm |

| Table 3: Key Clinical Trials of Faldaprevir[1][9][10][11] |

Experimental Protocol: Phase IIb SOUND-C2 Trial (NCT01132313) - Abridged

Objective: To evaluate the efficacy and safety of an interferon-free regimen of Faldaprevir and deleobuvir with or without ribavirin in treatment-naïve patients with HCV genotype 1.

Study Design: A randomized, open-label Phase IIb trial.

Patient Population: 362 treatment-naïve patients with chronic HCV genotype 1 infection.

Inclusion Criteria (abridged):

-

Chronic HCV genotype 1 infection.

-

HCV RNA ≥ 10,000 IU/mL.

-

No prior treatment for HCV.

Exclusion Criteria (abridged):

-

Co-infection with HBV or HIV.

-

Decompensated liver disease.

Treatment Arms (selected):

-

Faldaprevir 120 mg once daily + deleobuvir 600 mg twice daily + ribavirin for 16, 28, or 40 weeks.

-

Faldaprevir 120 mg once daily + deleobuvir 600 mg three times daily + ribavirin for 16, 28, or 40 weeks.

-

Faldaprevir 120 mg once daily + deleobuvir 600 mg three times daily without ribavirin for 28 weeks.

Primary Endpoint: Sustained Virologic Response 12 weeks after the end of treatment (SVR12), defined as undetectable HCV RNA.

Conclusion

The early discovery and development of this compound exemplify a structured and data-driven approach to creating a potent and selective antiviral agent. Through a comprehensive series of in vitro and in vivo preclinical studies, Faldaprevir was characterized as a promising inhibitor of the HCV NS3/4A protease with a favorable pharmacokinetic profile. Subsequent clinical trials demonstrated its potential to achieve high rates of sustained virologic response in patients with chronic HCV genotype 1 infection. Although Faldaprevir's journey did not culminate in regulatory approval due to the rapidly advancing landscape of HCV therapeutics, the scientific rigor and methodologies employed in its development have contributed significantly to the broader understanding of antiviral drug discovery and have paved the way for future innovations in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. enamine.net [enamine.net]

- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 6. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Accelerated Caco-2 cell permeability model for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of NS3/4A Protease-Based Reporter Assay Suitable for Efficiently Assessing Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In vitro antiviral activity of Faldaprevir sodium

An In-Depth Technical Guide on the In Vitro Antiviral Activity of Faldaprevir Sodium

Introduction

Faldaprevir, also known as BI 201335, is a second-generation, noncovalent, competitive inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 3/4A (NS3/4A) serine protease.[1][2] Developed by Boehringer-Ingelheim, it was investigated for the treatment of chronic HCV infection, particularly against genotype 1.[3][4][5] Faldaprevir demonstrated potent antiviral activity in preclinical studies and advanced to Phase III clinical trials.[5][6][7] Although its development was ultimately discontinued due to the rapid evolution of even more effective HCV therapies, the extensive in vitro characterization of Faldaprevir provides valuable insights for researchers in antiviral drug development.[6] This guide details the in vitro antiviral profile of this compound, focusing on its mechanism of action, quantitative activity, resistance profile, and the experimental protocols used for its evaluation.

Mechanism of Action

The HCV genome is translated into a single large polyprotein, which must be cleaved by viral and host proteases to produce mature, functional viral proteins.[8] The HCV NS3/4A serine protease is a viral enzyme essential for this process, responsible for cleaving the HCV polyprotein at multiple sites to release several non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are critical for viral replication.[1][4][8] The NS4A protein acts as a cofactor for the NS3 protease.[4][8]

Faldaprevir acts as a peptidomimetic inhibitor, binding noncovalently to the active site of the NS3/4A protease.[1][2][3] This binding blocks the enzyme's proteolytic activity, thereby preventing the processing of the viral polyprotein and disrupting the formation of the viral replication complex. This ultimately inhibits HCV RNA replication.[1]

References

- 1. Pardon Our Interruption [opnme.com]

- 2. researchgate.net [researchgate.net]

- 3. Faldaprevir for the Treatment of Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oaepublish.com [oaepublish.com]

- 5. Faldaprevir (BI 201335) for the treatment of hepatitis C in patients co-infected with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Faldaprevir - Wikipedia [en.wikipedia.org]

- 7. Boehringer Ingelheim's Faldaprevir-Based Treatment Regimen Achieved Viral Cure in up to 80 per cent of Patients with Hepatitis C in Phase 3 Pivotal Trial(1) [prnewswire.com]

- 8. mdpi.com [mdpi.com]

Faldaprevir sodium absorption, distribution, metabolism, and excretion (ADME) profile

An In-depth Technical Guide on the Absorption, Distribution, Metabolism, and Excretion of the Hepatitis C Virus NS3/4A Protease Inhibitor, Faldaprevir.

Faldaprevir, an investigational agent for the treatment of hepatitis C, has been the subject of extensive preclinical and clinical evaluation to characterize its pharmacokinetic properties. This technical guide provides a detailed summary of the absorption, distribution, metabolism, and excretion (ADME) of faldaprevir sodium, intended for researchers, scientists, and drug development professionals. The information is compiled from a comprehensive review of published in vitro and in vivo studies.

Absorption

Faldaprevir is orally administered and exhibits slow absorption, with time to maximum plasma concentration (Tmax) typically observed between 2 to 6 hours post-dose.[1][2] Pharmacokinetic studies have demonstrated a more than dose-proportional increase in systemic exposure (AUC and Cmax) with increasing doses, suggesting saturation of a clearance mechanism at higher concentrations.[3][4] The presence of a high-fat breakfast has been shown to have a minimal effect on the systemic exposure of faldaprevir, increasing it by approximately 14%.[3][5]

In Vitro Permeability

In vitro studies using Caco-2 cell monolayers, a model for human intestinal absorption, have characterized faldaprevir as having good permeability.[6]

Table 1: Key Pharmacokinetic Parameters of Faldaprevir Following Oral Administration

| Parameter | Value | Species | Study Conditions | Reference(s) |

| Tmax (median) | 2 - 6 hours | Human | Single and multiple doses | [1][2] |

| Half-life (t1/2) | 20 - 30 hours | Human (HCV-infected patients) | Multiple doses | [4][7] |

| Food Effect | 14% increase in exposure with high-fat breakfast | Human | Single dose | [3][5] |

| Dose Proportionality | Supra-proportional increase in AUC and Cmax with dose | Human | Single ascending doses (4-1200 mg) | [3] |

| Caco-2 Permeability (Papp A-B) | 2.1 x 10-6 cm/s | In vitro | pH 7.4 | [6] |

| Caco-2 Efflux Ratio | 4.8 | In vitro | [6] |

Distribution

Faldaprevir exhibits extensive distribution into tissues, with a particularly high concentration in the liver, the target organ for its antiviral activity.[1][3] Studies have shown that liver concentrations of faldaprevir can be 22- to 35-fold higher than those observed in plasma.[1][2] This significant liver enrichment is thought to be mediated by active uptake transporters.[1][8]

Faldaprevir is highly bound to plasma proteins, with a bound fraction exceeding 99%.[7] This high degree of protein binding is consistent across individuals with normal and impaired renal function.[7]

Table 2: Distribution Characteristics of Faldaprevir

| Parameter | Value | Species/System | Method | Reference(s) |

| Plasma Protein Binding | > 99% | Human | Equilibrium Dialysis | [7] |

| Liver Enrichment | 22- to 35-fold higher than plasma | Human (inferred from in vitro) | HepatoPac co-cultured hepatocytes | [1][2] |

| Apparent Volume of Distribution (Vz/F) | Not explicitly stated, but expected to be large given tissue distribution | Human | Non-compartmental analysis | [9] |

Metabolism

The metabolism of faldaprevir has been characterized in both in vitro and in vivo systems. The primary metabolic pathway in humans involves oxidation, leading to the formation of two major hydroxylated metabolites, designated as M2a and M2b.[8][9] These metabolites are predominantly found in feces and account for a significant portion of the administered dose.[9] In contrast to humans, glucuronidation is the major metabolic pathway in rats.[10][11] Direct glucuronidation of faldaprevir is considered a minor pathway in humans.[8]

The cytochrome P450 (CYP) enzyme CYP3A4 has been identified as the primary enzyme responsible for the metabolism of faldaprevir.[3][9] Faldaprevir itself is a weak to moderate inhibitor of CYP3A4 and a weak inhibitor of CYP2C9.[12]

Table 3: Metabolites of Faldaprevir in Humans

| Metabolite | Description | Percentage of Dose in Feces | Location Found | Reference(s) |

| M2a | Monohydroxylated metabolite | ~20.5% | Feces | [9] |

| M2b | Monohydroxylated metabolite | ~20.5% | Feces | [9] |

| Unchanged Faldaprevir | Parent drug | ~50% | Feces | [9] |

Excretion

Faldaprevir and its metabolites are predominantly eliminated from the body via the fecal route.[9] A human mass balance study using radiolabeled [¹⁴C]faldaprevir demonstrated that the vast majority of the administered radioactivity (mean 98.7%) was recovered in the feces.[9] Urinary excretion of radioactivity was negligible, accounting for only 0.113% of the dose.[9] Unchanged faldaprevir was the major component found in feces, constituting approximately 50% of the administered dose.[9] The two major hydroxylated metabolites, M2a and M2b, together accounted for about 41% of the dose in feces.[9]

Table 4: Excretion of Faldaprevir and its Metabolites in Humans

| Route of Excretion | Percentage of Administered Dose | Major Components | Reference(s) |

| Feces | 98.7% | Unchanged Faldaprevir, M2a, M2b | [9] |

| Urine | 0.113% | Negligible radioactivity | [9] |

Signaling Pathways and Experimental Workflows

Faldaprevir Metabolic Pathway

The metabolic conversion of faldaprevir is primarily mediated by CYP3A4, leading to the formation of hydroxylated metabolites.

Caption: Proposed primary metabolic pathway of faldaprevir in humans.

Hepatic Disposition of Faldaprevir

The disposition of faldaprevir in the liver involves uptake by transporters, metabolism by CYP3A4, and efflux of the parent drug and its metabolites.

Caption: Key transporters and enzymes involved in the hepatic disposition of faldaprevir.

Experimental Workflow for Human Mass Balance Study

The human mass balance study is a critical experiment to determine the routes of excretion and metabolic fate of a drug.

Caption: Workflow for the human mass balance and metabolism study of faldaprevir.

Experimental Protocols

Human Mass Balance Study

-

Subjects: Healthy male volunteers.

-

Dosing Regimen: A single oral dose of 240 mg [¹⁴C]faldaprevir (containing 100 µCi) was administered after a lead-in period of non-radiolabeled faldaprevir to achieve steady-state concentrations.[9]

-

Sample Collection: Blood, urine, and feces were collected at predefined intervals for up to 312 hours post-dose.[9]

-

Radioactivity Measurement: Total radioactivity in blood, plasma, urine, and feces was determined by liquid scintillation counting.[9]

-

Metabolite Profiling and Identification: Metabolite profiles in plasma, urine, and feces were determined using radiochromatography. Structural elucidation of metabolites was performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

Caco-2 Permeability Assay

-

Cell Line: Human colon adenocarcinoma Caco-2 cells were cultured on semipermeable filter supports for approximately 21 days to form a differentiated monolayer.

-

Assay Procedure: The permeability of faldaprevir was assessed in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The compound was added to the donor chamber, and its appearance in the receiver chamber was monitored over time.

-

Analysis: Concentrations of faldaprevir in the donor and receiver compartments were quantified by LC-MS/MS. The apparent permeability coefficient (Papp) was calculated. The efflux ratio (Papp B-A / Papp A-B) was determined to assess the involvement of active efflux transporters.[6]

In Vitro Metabolism using Human Liver Microsomes

-

Test System: Pooled human liver microsomes.

-

Incubation: Faldaprevir was incubated with human liver microsomes in the presence of an NADPH-regenerating system at 37°C.

-

Reaction Termination and Analysis: The reaction was stopped at various time points by the addition of an organic solvent. The disappearance of the parent drug and the formation of metabolites were monitored by LC-MS/MS.

-

Data Analysis: The rate of metabolism was determined, and the intrinsic clearance was calculated.

Cytochrome P450 Inhibition Assay

-

Enzyme Source: Recombinant human CYP enzymes or human liver microsomes.

-

Assay: Faldaprevir was co-incubated with a specific CYP probe substrate. The formation of the probe substrate's metabolite was measured in the presence and absence of faldaprevir.

-

Analysis: The IC50 value (the concentration of faldaprevir that causes 50% inhibition of the enzyme activity) was determined.[3]

Transporter Substrate and Inhibition Assays (e.g., OATP1B1, P-gp)

-

Test System: Cell lines overexpressing the specific transporter of interest (e.g., HEK293-OATP1B1) or membrane vesicles.

-

Substrate Assessment: The uptake of faldaprevir into the transporter-expressing cells was measured and compared to control cells.

-

Inhibition Assessment: The ability of faldaprevir to inhibit the transport of a known probe substrate for the transporter was evaluated.

-

Analysis: The concentration of the test compound or probe substrate was quantified by LC-MS/MS or by using a radiolabeled compound. Kinetic parameters (Km, Vmax for substrates; IC50 for inhibitors) were determined.[3]

Conclusion

This compound exhibits a pharmacokinetic profile characterized by slow oral absorption, extensive distribution with high liver partitioning, metabolism primarily through CYP3A4-mediated oxidation, and predominant excretion in the feces as both unchanged drug and hydroxylated metabolites. Its interaction with CYP3A4 and drug transporters like OATP1B1 and P-gp are important considerations for potential drug-drug interactions. The detailed ADME characteristics outlined in this guide provide a crucial foundation for the continued development and clinical application of faldaprevir and other drugs in its class.

References

- 1. researchgate.net [researchgate.net]

- 2. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Interactions of the hepatitis C virus protease inhibitor faldaprevir with cytochrome P450 enzymes: in vitro and in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Safety, tolerability, and pharmacokinetics of faldaprevir after single increasing doses in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bridging in vitro and in vivo metabolism and transport of faldaprevir in human using a novel cocultured human hepatocyte system, HepatoPac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 12. Mass Balance and Metabolite Profiling of Steady-State Faldaprevir, a Hepatitis C Virus NS3/4 Protease Inhibitor, in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]

Faldaprevir Sodium's Inhibition of Hepatitis C Virus Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the mechanism by which faldaprevir sodium inhibits Hepatitis C Virus (HCV) replication. It includes summaries of its in vitro potency, detailed experimental protocols for key assays, and an analysis of resistance profiles.

Executive Summary

Faldaprevir (formerly BI 201335) is a potent, second-generation, selective, noncovalent, and competitive inhibitor of the HCV NS3/4A protease.[1][2] This protease is a viral enzyme essential for the proteolytic processing of the HCV polyprotein, a critical step in the viral replication cycle. Faldaprevir demonstrates significant potency against HCV genotype 1, with activity against other genotypes as well. Its mechanism of action, favorable in vitro profile, and distinct resistance pattern compared to first-generation inhibitors have established it as a key compound in the study of HCV therapeutics.

Mechanism of Action: Inhibition of NS3/4A Protease

The HCV genome is translated into a single large polyprotein that must be cleaved by host and viral proteases to yield mature structural and non-structural (NS) proteins. The NS3/4A serine protease is responsible for four of these critical cleavages (NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B), making it indispensable for the formation of the viral replication complex.[3][4]

Faldaprevir acts as a peptidomimetic inhibitor, binding tightly but non-covalently to the active site of the NS3/4A protease.[1][2] This competitive inhibition blocks the access of the natural polyprotein substrate to the enzyme's catalytic triad, thereby preventing viral polyprotein processing and halting the replication cascade.

Quantitative In Vitro Potency

Faldaprevir's inhibitory activity has been quantified through both enzymatic and cell-based assays. The inhibition constant (Ki) measures the potency against the isolated NS3/4A enzyme, while the half-maximal effective concentration (EC50) reflects its activity in a cellular context using HCV replicon systems.

| Parameter | HCV Genotype/Subtype | Value (nM) | Assay Type |

| Ki | Genotype 1a | 2.6 | Biochemical Protease Assay |

| Ki | Genotype 1b | 2.0 | Biochemical Protease Assay |

| Ki Range | Genotypes 2-6 | 2 - 230 | Biochemical Protease Assay |

| EC50 | Genotype 1a | 6.5 | HCV Replicon Assay |

| EC50 | Genotype 1b | 3.1 | HCV Replicon Assay |

| Data compiled from references[2][5]. |

Experimental Protocols

The characterization of faldaprevir relies on two primary in vitro assays: the biochemical NS3/4A protease inhibition assay and the cell-based HCV replicon assay.

Biochemical NS3/4A Protease Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant NS3/4A protease.

Objective: To determine the inhibition constant (Ki) of faldaprevir against HCV NS3/4A protease.

Methodology:

-

Enzyme and Substrate: Recombinant full-length HCV NS3/4A protease is used. The substrate is typically a synthetic peptide containing a specific NS3 cleavage site, flanked by a fluorophore and a quencher (FRET substrate).

-

Assay Buffer: Reactions are performed in a buffer optimized for protease activity, commonly consisting of 50 mM HEPES (pH 7.5), 10 mM DTT, 10% glycerol, and 0.1% n-octyl-β-D-glucoside.

-

Procedure: a. The NS3/4A enzyme is pre-incubated with various concentrations of faldaprevir in a 96- or 384-well plate for a defined period at room temperature to allow binding to reach equilibrium. b. The enzymatic reaction is initiated by the addition of the FRET peptide substrate. c. The reaction progress is monitored continuously by measuring the increase in fluorescence on a plate reader (e.g., excitation at 355 nm, emission at 500 nm). Cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in a quantifiable signal.

-

Data Analysis: Initial reaction velocities are calculated from the linear phase of the progress curves. The Ki value is determined by fitting the data to the Morrison equation for tight-binding inhibitors, as faldaprevir is a potent, low-nanomolar inhibitor.

HCV Replicon Assay

This cell-based assay measures the inhibition of viral RNA replication within human hepatoma cells.

Objective: To determine the half-maximal effective concentration (EC50) of faldaprevir in a cellular environment.

Methodology:

-

Cell Line: Human hepatoma cells (e.g., Huh-7 or the highly permissive subclone Huh-7.5) are used.[5]

-

Replicon Construct: Cells harbor a subgenomic HCV replicon RNA. This RNA can self-replicate and typically contains a reporter gene (e.g., Luciferase) and a selectable marker (e.g., Neomycin phosphotransferase). Genotype 1a and 1b replicons are commonly used.[6]

-

Procedure: a. Cell Plating: Replicon-harboring cells are seeded into 96-well plates. b. Compound Addition: The cells are treated with a serial dilution of faldaprevir and incubated for 48-72 hours. c. Quantification of Replication: i. Luciferase Assay: If a luciferase reporter is used, cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of replicon RNA, is measured with a luminometer.[5] ii. RT-qPCR: Alternatively, total cellular RNA can be extracted, and HCV RNA levels can be quantified using real-time quantitative PCR.

-

Data Analysis: The luminescence or RNA levels are plotted against the drug concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to calculate the EC50 value. A parallel cytotoxicity assay (e.g., using Calcein AM) is often run to ensure the observed inhibition is not due to general cell toxicity.

References

- 1. opnme.com [opnme.com]

- 2. researchgate.net [researchgate.net]

- 3. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Faldaprevir Sodium In Vitro Assay Protocols: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faldaprevir (formerly BI 201335) is a potent, second-generation, non-covalent competitive inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1] The NS3/4A protease is a crucial enzyme in the HCV life cycle, responsible for the proteolytic processing of the viral polyprotein into mature non-structural proteins essential for viral replication.[1] Inhibition of this protease effectively blocks viral replication, making it a prime target for antiviral therapies. Faldaprevir has demonstrated significant efficacy against HCV, particularly genotypes 1a and 1b.

These application notes provide detailed protocols for key in vitro assays to characterize the activity of Faldaprevir sodium, including enzymatic and cell-based assays, as well as methods for resistance profiling.

Data Presentation: In Vitro Activity of Faldaprevir

The following tables summarize the in vitro antiviral activity of Faldaprevir against various HCV genotypes and common resistance-associated variants (RAVs).

Table 1: Faldaprevir Enzymatic and Replicon-Based Activity

| Assay Type | Target | Genotype | Parameter | Value (nM) |

| Enzymatic Assay | NS3/4A Protease | 1a/1b | IC₅₀ | 5.2[1] |

| Enzymatic Assay | NS3/4A Protease | 1a/1b | Kᵢ | Low nanomolar range[1] |

| Enzymatic Assay | NS3/4A Protease | 2 to 6 | Kᵢ | 2 - 230[1] |

| Replicon Assay | Subgenomic Replicon | 1a | EC₅₀ | 13[1] |

| Replicon Assay | Subgenomic Replicon | 1b | EC₅₀ | 7.1[1] |

Table 2: Faldaprevir Activity Against Common NS3/4A Resistance-Associated Variants

| Genotype | NS3/4A Variant | Fold Change in EC₅₀ (vs. Wild-Type) |

| 1a | R155K | Data not available |

| 1a | D168V | Data not available |

| 1b | D168G | Data not available |

| 1b | D168V | Data not available |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of Faldaprevir and the workflows for the described in vitro assays.

Caption: Faldaprevir inhibits the HCV NS3/4A protease, preventing polyprotein processing.

Caption: Workflow for the enzymatic HCV NS3/4A protease inhibition assay.

Caption: Workflow for the cell-based HCV replicon inhibition assay.

Experimental Protocols

Enzymatic Assay for HCV NS3/4A Protease Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant HCV NS3/4A protease.

Materials:

-

Recombinant HCV NS3/4A protease (genotype-specific)

-

Fluorogenic peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH₂)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

384-well, black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a concentration gradient. Further dilute these solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

-

Assay Reaction: a. In a 384-well plate, add 2 µL of the diluted this compound solution or DMSO (for no-inhibitor and no-enzyme controls). b. Add 18 µL of a pre-mixed solution of NS3/4A protease and the fluorogenic substrate in Assay Buffer to each well. The final concentrations of enzyme and substrate should be optimized for linear reaction kinetics.

-

Incubation: Incubate the plate at 37°C for 60 minutes.[1] Protect the plate from light.

-

Detection: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore/quencher pair (e.g., 340 nm excitation and 490 nm emission for Edans/Dabcyl).

-

Data Analysis: a. Subtract the background fluorescence (no-enzyme control) from all wells. b. Normalize the data by setting the average fluorescence of the no-inhibitor control wells to 100% activity and the no-enzyme control to 0% activity. c. Plot the percent inhibition versus the logarithm of the Faldaprevir concentration. d. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cell-Based HCV Replicon Assay

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for the inhibition of HCV RNA replication in a cellular environment.

Materials:

-

Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., Renilla or Firefly luciferase).

-

Cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.

-

This compound

-

DMSO

-

96-well or 384-well clear-bottom, white-walled plates

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

Luminometer

-

Cytotoxicity assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Procedure:

-

Cell Plating: Seed the Huh-7 replicon cells into 96-well or 384-well plates at a density that ensures they are in the logarithmic growth phase at the end of the assay. Incubate overnight at 37°C with 5% CO₂.

-

Compound Addition: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add the medium containing the compound dilutions. Include appropriate controls (vehicle control with DMSO only and no-cell control).

-

Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.[1]

-

Luminescence Measurement: a. Equilibrate the plate and the luciferase assay reagent to room temperature. b. Add the luciferase reagent to each well according to the manufacturer's instructions. c. Measure the luminescence using a plate reader.

-

Cytotoxicity Assay: In a parallel plate, perform a cytotoxicity assay to determine the 50% cytotoxic concentration (CC₅₀) of Faldaprevir. This is crucial to ensure that the observed antiviral effect is not due to cell death.

-

Data Analysis: a. Normalize the luciferase signal to the vehicle control (100% replication). b. Plot the percentage of HCV replication versus the logarithm of the Faldaprevir concentration. c. Calculate the EC₅₀ value using a non-linear regression curve fit. d. Similarly, calculate the CC₅₀ value from the cytotoxicity data. e. Determine the selectivity index (SI) as CC₅₀ / EC₅₀.

In Vitro Resistance Profiling Assay

Objective: To select for and characterize Faldaprevir-resistant HCV replicon variants.

Materials:

-

Huh-7 cells harboring a wild-type HCV subgenomic replicon.

-

Cell culture medium with and without G418.

-

This compound

-

Reagents for RNA extraction, RT-PCR, and DNA sequencing.

Procedure: This protocol describes a method for selecting resistance by passaging cells in the presence of a fixed concentration of the drug.[3]

-

Initiation of Selection: a. Plate Huh-7 replicon cells in multiple flasks. b. Treat the cells with Faldaprevir at a concentration that is 5- to 10-fold the EC₅₀ value. Culture the cells in medium without G418 to avoid confounding selective pressures.[3] c. Culture a parallel flask of cells with vehicle (DMSO) only as a control.

-

Cell Passaging: a. Monitor the cells for signs of growth. Initially, significant cell death may be observed in the drug-treated flasks. b. When the surviving cells reach confluence, passage them into new flasks with fresh medium containing the same concentration of Faldaprevir. c. Continue passaging the cells for several weeks or until robust cell growth is observed in the presence of the drug, indicating the emergence of a resistant population.

-

Characterization of Resistant Variants: a. Phenotypic Analysis: Isolate individual cell clones from the resistant population. Determine the EC₅₀ of Faldaprevir for each clone using the replicon assay described above and compare it to the EC₅₀ for the wild-type replicon. b. Genotypic Analysis: i. Extract total RNA from the resistant cell populations or individual clones. ii. Perform RT-PCR to amplify the NS3/4A coding region of the HCV replicon. iii. Sequence the PCR products to identify amino acid substitutions compared to the wild-type sequence.

-

Data Analysis: Correlate the identified mutations in the NS3/4A region with the observed phenotypic resistance (fold-change in EC₅₀). This allows for the identification of resistance-associated variants.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound. The enzymatic assay allows for the direct assessment of the inhibitor's potency against its target, the NS3/4A protease. The cell-based replicon assay provides crucial information on the compound's efficacy in a more biologically relevant context, taking into account cell permeability and metabolism. Finally, the resistance profiling assay is essential for understanding the potential for the development of viral resistance, a critical aspect of antiviral drug development. These assays are fundamental tools for researchers in the field of HCV drug discovery and development.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. Molecular Mechanisms of Resistance to Direct-Acting Antiviral (DAA) Drugs for the Treatment of Hepatitis C Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro anti-hepatitis C virus (HCV) resistance selection and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Faldaprevir Sodium Pharmacokinetic Studies in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Faldaprevir (also known as BI 201335) is a potent, second-generation, selective inhibitor of the hepatitis C virus (HCV) NS3/4A protease, crucial for viral replication.[1][2][3] Understanding the pharmacokinetic (PK) profile—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is a critical step in preclinical development.[1] This document outlines the typical study designs, experimental protocols, and key pharmacokinetic data for faldaprevir sodium in common animal models, providing a guide for researchers in the field of drug development. Preclinical studies have demonstrated faldaprevir's favorable ADME profile across multiple animal species.[1]

Pharmacokinetic Data Summary

Single-dose pharmacokinetic parameters of faldaprevir (BI 201335) have been characterized in rats, dogs, and monkeys. These studies are fundamental for comparing bioavailability and clearance across species and for predicting human pharmacokinetics through allometric scaling.[4] The data reveals that while clearance was highest in rats, the oral bioavailability was comparable across the tested species.[4]

Table 1: Single-Dose Pharmacokinetic Parameters of Faldaprevir (BI 201335) in Animal Models

| Parameter | Rat (Sprague-Dawley) | Dog | Monkey (Rhesus or Cynomolgus) |

| Clearance (CL) | 17 mL/min/kg | 2.6 mL/min/kg | 3.0 mL/min/kg |

| Oral Bioavailability (F) | 29.1% | 35.6% | 25.5% |

| Liver-to-Plasma Ratio (Kp) | 42-fold | Not Reported | Not Reported |

Data sourced from a cross-species pharmacokinetic study of BI 201335.[4]

Experimental Protocols & Methodologies

A robust preclinical pharmacokinetic study design requires meticulous planning and execution, from animal selection to bioanalytical quantification.

Animal Models and Husbandry

-

Species: Common non-rodent species like Beagle dogs and non-human primates (e.g., Rhesus or Cynomolgus monkeys), along with rodent species like Sprague-Dawley rats, are typically used.[4][5]

-

Health Status: All animals should be healthy, disease-free, and acclimated to the laboratory environment before the study commences.

-

Housing: Animals should be housed in conditions compliant with institutional and national guidelines for animal welfare, with controlled temperature, humidity, and light-dark cycles.

-

Fasting: Animals are typically fasted overnight prior to dosing to minimize variability in drug absorption.

Dosing and Administration

-

Formulation: Faldaprevir is often formulated in a solution suitable for oral administration, such as a mixture of polyethylene glycol (PEG), TRIS, and meglumine.[1]

-

Route of Administration: For oral bioavailability studies, both intravenous (IV) and oral (PO) routes are necessary. IV administration is typically via a suitable vein (e.g., cephalic vein in dogs/monkeys, tail vein in rats), while oral dosing is performed via gavage.

-

Dose Levels: Dose levels are determined based on previous toxicology and efficacy studies. For example, a single oral dose of 5 mg/kg has been used in rats to study liver and plasma distribution.[6]

Sample Collection and Processing

-

Biological Matrix: The primary matrix for pharmacokinetic analysis is plasma.

-

Anticoagulant: Blood samples are collected into tubes containing an anticoagulant such as EDTA.[1]

-

Sampling Time Points: A sparse or serial blood sampling schedule is established to adequately characterize the plasma concentration-time profile. Typical time points might include:

-

Pre-dose (0 h)

-

Post-dose: 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours.

-

-

Plasma Preparation: Blood samples are centrifuged (e.g., at 1500-2000 x g for 10 minutes at 4°C) to separate plasma. The resulting plasma is harvested and stored frozen (e.g., at -80°C) until analysis.

Bioanalytical Method: LC-MS/MS

The quantification of faldaprevir in plasma is almost universally performed using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) method due to its high sensitivity and selectivity.[1][2][7]

-

Sample Preparation: A common technique is protein precipitation, where a solvent like acetonitrile is added to the plasma sample to crash out proteins.[8] Alternatively, solid-phase extraction (SPE) can be used for cleaner extracts.[7][9]

-

Chromatography:

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is often employed.[7]

-

Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect the parent-to-product ion transition for faldaprevir and its internal standard.

-

-

Validation: The method must be fully validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.[1][8]

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the logical flow of a typical preclinical pharmacokinetic study for faldaprevir.

Metabolic Pathway

Faldaprevir's metabolism is a key component of its pharmacokinetic profile. In rats, the primary route of metabolism is glucuronidation in the liver.[11] The drug also demonstrates significant liver enrichment, a desirable trait for an HCV therapeutic.[6][11][12]

References

- 1. Safety, tolerability, and pharmacokinetics of faldaprevir after single increasing doses in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Efficacy and Safety of Faldaprevir, Deleobuvir, and Ribavirin in Treatment-Naive Patients with Chronic Hepatitis C Virus Infection and Advanced Liver Fibrosis or Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cross-species absorption, metabolism, distribution and pharmacokinetics of BI 201335, a potent HCV genotype 1 NS3/4A protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Species differences in the pharmacokinetics and metabolism of indinavir, a potent human immunodeficiency virus protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics, Safety, and Tolerability of Faldaprevir in Patients with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of simeprevir: a novel, hepatitis C protease inhibitor in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of telaprevir in plasma of HCV-infected patients by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of the HCV Protease Inhibitor Telaprevir in Plasma and Dried Blood Spot by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Generating an in vitro-in vivo correlation for metabolism and liver enrichment of a hepatitis C virus drug, faldaprevir, using a rat hepatocyte model (HepatoPac) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Experimental Application of Faldaprevir Sodium in Drug Combination Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faldaprevir (formerly BI 201335) is a potent, second-generation, once-daily inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1][2][3] The NS3/4A protease is a crucial enzyme in the HCV life cycle, responsible for cleaving the viral polyprotein into mature, functional proteins essential for viral replication.[4][5] By inhibiting this protease, Faldaprevir blocks viral maturation and propagation.[1][6] Although its clinical development was discontinued due to the rapid evolution of even more effective HCV treatments, the extensive research conducted on Faldaprevir in combination therapies provides valuable insights for the continued development of antiviral agents.[1][6] Combination therapy is a cornerstone of modern antiviral strategies, aiming to increase efficacy, shorten treatment duration, and overcome drug resistance.[7][8]

These application notes provide a summary of Faldaprevir's use in drug combination studies and detailed protocols for in vitro experiments to assess the synergistic, additive, or antagonistic effects of Faldaprevir with other antiviral compounds.

Mechanism of Action: HCV NS3/4A Protease Inhibition

Faldaprevir is a peptidomimetic inhibitor that non-covalently binds to the active site of the HCV NS3/4A protease.[2] This binding event blocks the cleavage of the HCV polyprotein, a critical step for the formation of functional viral enzymes and structural proteins.[4][5] The inhibition of this process ultimately suppresses viral replication.[4]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. monogrambio.labcorp.com [monogrambio.labcorp.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Faldaprevir - Wikipedia [en.wikipedia.org]

- 7. Synergy of entry inhibitors with direct-acting antivirals uncovers novel combinations for prevention and treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New and experimental therapies for HCV - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Faldaprevir Sodium for the Study of HCV Protease Resistance Mechanisms

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing faldaprevir sodium, a potent second-generation NS3/4A protease inhibitor, for investigating the mechanisms of drug resistance in the Hepatitis C virus (HCV). Faldaprevir serves as a critical tool for understanding the genetic and biochemical basis of resistance, aiding in the development of next-generation antiviral therapies.

Introduction to Faldaprevir

Faldaprevir is a selective and reversible inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[1][2] It functions by binding to the active site of the protease, thereby preventing the cleavage of the HCV polyprotein into mature viral proteins necessary for the assembly of new virions.[1][2] The development of resistance to direct-acting antivirals (DAAs) like faldaprevir is a significant clinical challenge, primarily driven by the high mutation rate of the HCV RNA-dependent RNA polymerase.[3] Studying these resistance mechanisms is crucial for designing more robust and durable treatment regimens.

Mechanism of Action and Resistance

The HCV NS3/4A protease is a key enzyme in the viral life cycle, responsible for cleaving the viral polyprotein at four specific sites.[4] Faldaprevir, through its non-covalent interaction with the protease's active site, effectively blocks this process.[1][5] However, specific amino acid substitutions in the NS3 protease domain can reduce the binding affinity of faldaprevir, leading to drug resistance.

The primary resistance-associated substitutions (RASs) observed for faldaprevir are:

These mutations emerge under the selective pressure of the drug and can significantly decrease its efficacy.[6] The study of these and other potential RASs is fundamental to understanding the structural and functional consequences of resistance.

Data Presentation: Faldaprevir Resistance Profile

The following tables summarize the in vitro susceptibility of HCV replicons containing key resistance-associated substitutions to faldaprevir. The data is presented as the fold change in the 50% effective concentration (EC50) compared to the wild-type (WT) virus. An increase in the fold change indicates a decrease in susceptibility to the drug.

Table 1: Faldaprevir EC50 Fold Change for Genotype 1a Resistance-Associated Substitutions

| NS3 Substitution | Fold Change in EC50 vs. WT | Reference(s) |

| R155K | 330 | [6] |

| Q80K | 3 | [9] |

Table 2: Faldaprevir EC50 Fold Change for Genotype 1b Resistance-Associated Substitutions

| NS3 Substitution | Fold Change in EC50 vs. WT | Reference(s) |

| D168V | 1,700 | [6] |

| D168V + S61L | 1,737 | [6] |

| D168A | 24 - 1,260 | [6] |

| D168E | 24 - 1,260 | [6] |

| D168Y | 24 - 1,260 | [6] |

| V170T | 7 | [9] |

Experimental Protocols

Protocol 1: HCV NS3/4A Protease FRET Assay

This biochemical assay measures the direct inhibitory effect of faldaprevir on the enzymatic activity of wild-type and mutant NS3/4A protease. It utilizes a synthetic peptide substrate labeled with a fluorophore and a quencher (Fluorescence Resonance Energy Transfer - FRET).[10][11][12] Cleavage of the substrate by the protease results in a measurable increase in fluorescence.

Materials:

-

Recombinant wild-type and mutant HCV NS3/4A protease

-

FRET peptide substrate (e.g., 5-FAM/QXL™520)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 30 mM DTT, 1% CHAPS, 15% glycerol)

-

This compound stock solution (in DMSO)

-

96-well or 384-well microplates (black, non-binding surface)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of faldaprevir in assay buffer.

-

In each well of the microplate, add the diluted faldaprevir solution. Include wells with DMSO only as a no-drug control.

-

Add the recombinant NS3/4A protease (wild-type or mutant) to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.

-

Immediately begin monitoring the fluorescence signal using a plate reader (e.g., Excitation/Emission = 490 nm/520 nm for 5-FAM/QXL™520) in kinetic mode for 30-60 minutes.

-

Calculate the initial reaction velocity (V0) for each concentration of faldaprevir.

-

Determine the IC50 value (the concentration of faldaprevir that inhibits 50% of the protease activity) by plotting the reaction velocities against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Calculate the fold resistance by dividing the IC50 of the mutant protease by the IC50 of the wild-type protease.

Protocol 2: HCV Replicon Assay